1-(Furan-2-ylmethyl)cyclopropan-1-amine

Catalog No.
S14058143
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-ylmethyl)cyclopropan-1-amine

Product Name

1-(Furan-2-ylmethyl)cyclopropan-1-amine

IUPAC Name

1-(furan-2-ylmethyl)cyclopropan-1-amine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5H,3-4,6,9H2

InChI Key

IQAHORDJPMOEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)N

Catalytic Cyclopropanation Strategies Involving Furan Derivatives

Gold(I)-Catalyzed Reactions of Furan-ynes with N-Oxides

Gold(I) catalysts enable cyclopropanation of furan-ynes through carbene intermediates. For example, the reaction of furan-ynes with pyridine N-oxides in the presence of [(MorDalPhos)Au(NCMe)]SbF₆ generates α-oxo gold(I) carbenes, which undergo cyclopropanation via a spirocyclic intermediate. The mechanism involves initial coordination of the gold catalyst to the alkyne, followed by oxidative cyclization to form a cyclopropane ring fused to the furan (Fig. 1). The stereochemical outcome depends on the regioselectivity of the N-oxide attack, with Z-isomers forming preferentially before isomerizing to the E-configuration. This method achieves moderate yields (45–65%) but offers precise control over cyclopropane geometry.

Rh(II)-Catalyzed Enantioselective Cyclopropanation of Furans

Rhodium(II) complexes, particularly Rh₂(S-TCPTTL)₄, catalyze asymmetric cyclopropanation of furans with diazo compounds. The reaction proceeds via a dirhodium-bound carbene intermediate, which inserts into the furan’s C–C bond to form the cyclopropane ring. Key advantages include:

  • High enantioselectivity: Up to 98% enantiomeric excess (ee) for para-substituted furans.
  • Scalability: Turnover numbers (TON) exceeding 88,000 and turnover frequencies (TOF) of 24/s.
  • Functional group tolerance: Compatibility with ester, nitro, and halide substituents.

A representative reaction between furan and ethyl diazoacetate yields trans-cyclopropane derivatives, which can be hydrolyzed to the corresponding amine using LiOH.

Boron Lewis Acid-Mediated Cyclopropanation Mechanisms

B(C₆F₅)₃ facilitates cyclopropanation via 1,6-enyne carboboration. The mechanism begins with alkyne activation by boron, followed by cyclopropanation and subsequent ring-opening to form alkylborane intermediates. For 1-(furan-2-ylmethyl)cyclopropan-1-amine synthesis, this approach enables the installation of the cyclopropane ring adjacent to the furan methyl group. The reaction is stereospecific, with E-configured products dominating due to steric hindrance during ring-opening.

Ring-Strain Utilization in Cyclopropane-Fused Heterocycle Synthesis

Electrophilic Cyclization of Alkylidene Cyclopropanes

Electrophilic cyclopropanes undergo nucleophilic ring-opening at the C2 position when substituted with donor-acceptor groups. For example, Meldrum’s acid-derived cyclopropanes react with thiophenolates in DMSO at rates 10⁸–10⁹ times slower than analogous Michael acceptors. This reactivity is harnessed to construct furan-cyclopropane hybrids by trapping the ring-opened intermediate with furan-containing nucleophiles. The phenyl group at C2 enhances electrophilicity, accelerating cyclopropane activation by 15-fold compared to unsubstituted analogs.

Iodine-Promoted Lactol Formation from Vinylcyclopropane Precursors

Vinylcyclopropanes bearing β-ketoester groups undergo iodocyclization to form cyclopropane-fused tetrahydrofurans. Treatment of ethyl 2-allylacetoacetate derivatives with I₂ and NaI in acetonitrile/water at 50°C yields oxabicyclo[3.1.0]hexanols in 92% yield. The reaction proceeds via iodonium ion formation, followed by nucleophilic attack by the carbonyl oxygen to form the furan ring (Scheme 1). This method is notable for its diastereoselectivity, producing a 1:1 mixture of isomers that can be resolved chromatographically.

Divergent Reactivity in Furan-Functionalized Cyclopropylamine Synthesis

The furan and cyclopropane moieties exhibit orthogonal reactivity, enabling divergent functionalization:

  • Gold-catalyzed pathways: The furan ring participates in cyclopropanation or enone formation depending on the N-oxide’s regioselectivity.
  • Boron-mediated reactions: Alkylidene cyclopropanes undergo ring-opening to form borane adducts, which can be aminated via hydroamination.
  • Iodocyclization: Vinylcyclopropanes yield lactols that are oxidizable to lactones or reducible to amines.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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